1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate
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Overview
Description
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyano group, a nitrophenyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form 1-cyano-3-(4-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the nitrophenyl group can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and molecular targets, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-N-(prop-2-en-1-yl)benzamide: Similar structure but with a benzamide group instead of an acetate group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Similar structure but with an acetamide group instead of an acetate group.
Uniqueness
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
87639-26-7 |
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Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[1-cyano-3-(4-nitrophenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H10N2O4/c1-9(15)18-12(8-13)7-4-10-2-5-11(6-3-10)14(16)17/h2-7,12H,1H3 |
InChI Key |
KYEGMSPGHDBJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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